molecular formula C14H19ClFNO B15134669 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one,monohydrochloride CAS No. 2749302-50-7

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one,monohydrochloride

Cat. No.: B15134669
CAS No.: 2749302-50-7
M. Wt: 271.76 g/mol
InChI Key: FBMDWCMFDIKJSN-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one, monohydrochloride is a synthetic compound that belongs to the class of substituted cathinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine, such as pyrrolidine, under controlled conditions. The reaction may proceed through a series of steps, including condensation, reduction, and purification.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the desired substituent, often involving catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one has been studied for various scientific research applications, including:

    Chemistry: As a model compound for studying reaction mechanisms and synthetic methodologies.

    Biology: Investigating its effects on biological systems, including its interaction with neurotransmitter systems.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one involves its interaction with molecular targets such as neurotransmitter transporters. It may inhibit the reuptake of neurotransmitters like dopamine, leading to increased levels in the synaptic cleft and subsequent stimulation of the central nervous system.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylphenyl)-2-(pyrrolidin-1-yl)butan-1-one
  • 1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)butan-1-one
  • 1-(4-Methoxyphenyl)-2-(pyrrolidin-1-yl)butan-1-one

Uniqueness

1-(4-Fluorophenyl)-2-(pyrrolidin-1-yl)butan-1-one is unique due to the presence of the fluorine atom, which can influence its pharmacokinetic properties, such as metabolic stability and binding affinity to molecular targets.

Properties

CAS No.

2749302-50-7

Molecular Formula

C14H19ClFNO

Molecular Weight

271.76 g/mol

IUPAC Name

1-(4-fluorophenyl)-2-pyrrolidin-1-ylbutan-1-one;hydrochloride

InChI

InChI=1S/C14H18FNO.ClH/c1-2-13(16-9-3-4-10-16)14(17)11-5-7-12(15)8-6-11;/h5-8,13H,2-4,9-10H2,1H3;1H

InChI Key

FBMDWCMFDIKJSN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=C(C=C1)F)N2CCCC2.Cl

Origin of Product

United States

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